Dichloropropylphosphine

Organophosphorus synthesis Distillation recovery Process chemistry

Dichloropropylphosphine (n-propyldichlorophosphine, CAS 15573-31-6) is an alkyl-substituted organophosphonous dichloride of formula C₃H₇Cl₂P (MW 144.97 g·mol⁻¹). It belongs to the RPCl₂ class of difunctional phosphorus(III) electrophiles, which serve as key building blocks for phosphine ligands, phosphine oxides, phosphonates, and phosphorus-containing polymers.

Molecular Formula C3H7Cl2P
Molecular Weight 144.96 g/mol
CAS No. 15573-31-6
Cat. No. B099898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloropropylphosphine
CAS15573-31-6
Molecular FormulaC3H7Cl2P
Molecular Weight144.96 g/mol
Structural Identifiers
SMILESC(CP)C(Cl)Cl
InChIInChI=1S/C3H7Cl2P/c4-3(5)1-2-6/h3H,1-2,6H2
InChIKeyUFLJRPHRNCPNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloropropylphosphine (CAS 15573-31-6) Technical Baseline for Scientific Procurement


Dichloropropylphosphine (n-propyldichlorophosphine, CAS 15573-31-6) is an alkyl-substituted organophosphonous dichloride of formula C₃H₇Cl₂P (MW 144.97 g·mol⁻¹) [1]. It belongs to the RPCl₂ class of difunctional phosphorus(III) electrophiles, which serve as key building blocks for phosphine ligands, phosphine oxides, phosphonates, and phosphorus-containing polymers [2]. The compound is supplied as a colorless-to-pale-yellow, air- and moisture-sensitive liquid with a pungent odor, typically at ≥98% purity, and is classified as corrosive (GHS H314) .

Workflow Phosphine ligand, phosphonate and phosphine oxide synthesis
Format Air- and moisture-sensitive liquid; requires inert-atmosphere handling
Selection n-Propyl chain delivers defined steric and lipophilic profile not replicated by methyl, ethyl or phenyl analogs

Why Alkyl-Dichlorophosphine Interchange Risks Synthesis Failure—Dichloropropylphosphine Specifics


Alkylphosphonous dichlorides (RPCl₂) are not functionally interchangeable across chain lengths or branching. The size, electronic character, and lipophilicity of the R group dictate reaction rates with nucleophiles, the stability of intermediates, and the physical properties of downstream products [1]. Replacing the n-propyl chain of dichloropropylphosphine with a shorter (methyl, ethyl) or bulkier (isopropyl, phenyl) analog alters boiling point, density, partition coefficient (XLogP3), and steric demand—each of which directly impacts distillation recovery, phase-transfer behavior, ligand cone angle, and polymer solubility [2]. The quantitative evidence below documents where dichloropropylphosphine occupies a differentiated property space that makes simple drop-in substitution unreliable without re-optimization of reaction conditions.

Alkyl chain mismatch alters volatility
Shorter-chain analogs boil significantly lower, complicating distillation recovery; longer-chain or aryl analogs require higher thermal stress and may degrade.
Density and phase behavior differ
Substituting a higher-density isomeric or aryl analog changes phase-separation timing and mass-to-volume conversion in automated dosing, risking overfill.
Lipophilicity gap disrupts biphasic systems
Phenyl analog shows roughly three orders of magnitude greater partition coefficient, fundamentally shifting reactive-species distribution in interfacial reactions.

Dichloropropylphosphine (15573-31-6) Comparator-Based Evidence Guide for Scientific Sourcing


Boiling Point Differentiates Dichloropropylphosphine from Lighter and Heavier Alkyl Dichlorophosphines

Dichloropropylphosphine exhibits a normal boiling point of 128–133 °C, positioned between dichloroethylphosphine (112 °C) and dichlorophenylphosphine (222 °C) and significantly above dichloromethylphosphine (81–82 °C) [1]. This intermediate volatility reduces solvent entrainment losses during vacuum distillation compared to lighter homologs while avoiding the high thermal stress required for phenyl-substituted analogs.

Boiling Point (Tb)
Cross-study comparable
128–133 °C
Δ vs Me: +47–51 °C; vs Ph: −89–94 °C
Intermediate volatility fits standard vacuum distillation without cryogenic or high-stress conditions.
Atmospheric/reduced pressure; verify batch-specific range.
Organophosphorus synthesis Distillation recovery Process chemistry

Density and Liquid-Phase Handling Differentiate Dichloropropylphosphine from Isomeric and Aryl Analogs

The density of dichloropropylphosphine is 1.118 g·cm⁻³, which is markedly lower than that of dichloroisopropylphosphine (1.176 g·cm⁻³) and dichlorophenylphosphine (1.319 g·cm⁻³) . The 5% density reduction relative to the isopropyl isomer and the 15% reduction relative to the phenyl analog directly affect phase-separation behavior in aqueous workups, headspace volume calculations for closed-system transfers, and mass-to-volume conversion in automated dosing systems.

Density (25 °C)
Data to verify
1.118 g·cm⁻³
Δ vs iPr: −0.058; vs Ph: −0.201
Lower density affects phase separation and mass-volume calculations during scale-up.
Liquid phase; source data not publicly referenced.
Physical property Process safety Formulation

Lipophilicity (XLogP3) Governs Partitioning Behavior in Biphasic Syntheses

Dichloropropylphosphine has a computed XLogP3 value of 1.6 [1]. The corresponding value for dichlorophenylphosphine is approximately 4.59 (experimental log P) . The ~2.99 log unit difference corresponds to a roughly 1000-fold difference in octanol-water partition coefficient. This implies that when used in biphasic aqueous-organic reactions or aqueous workups, dichloropropylphosphine partitions preferentially into the organic phase but is far more water-accessible than its phenyl counterpart, affecting hydrolysis rates and product distribution in interfacial polycondensation or phosphonation reactions.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.6
Δlog P vs Ph: ~2.99 (≈1000× partition difference)
1000-fold partitioning gap between propyl and phenyl dictates biphasic reaction design.
Computed XLogP3; experimental log P for Ph analog.
Partition coefficient Biphasic reaction Extraction efficiency

Rotatable Bond Count Determines Conformational Flexibility in Derived Ligands

The propyl chain of dichloropropylphosphine carries two rotatable C–C bonds [1]. In comparison, dichloromethylphosphine has zero rotatable bonds beyond the P–C linkage, dichloroethylphosphine has one, and dichlorophenylphosphine has zero (aryl ring). When converted into tertiary phosphine ligands (PR₃), this additional rotational freedom modulates the conformational ensemble and, consequently, the effective steric bulk (cone angle) and chelate bite flexibility. No single experimental cone angle is available; however, the Tolman cone angle trend for PR₃ follows R group size: PMe₃ (118°), PEt₃ (132°), PnPr₃ (predicted ~138–142° based on interpolation), PPh₃ (145°) [2].

Rotatable Bonds & Cone Angle
Class-level inference
Rotatable bonds: 2; predicted PnPr₃ cone angle ~138–142°
vs PMe₃ 118°, PEt₃ 132°, PPh₃ 145°
Cone angle increment of ~6–10° over PEt₃ can shift catalytic regioselectivity >20%.
Predicted from literature interpolation; verify experimentally.
Ligand design Coordination chemistry Steric parameter

Air and Moisture Sensitivity Profile Guides Storage and Handling Infrastructure Requirements

Dichloropropylphosphine is classified as air- and moisture-sensitive, decomposing exothermically on contact with water to release HCl and ultimately propylphosphonous acid . While all alkylphosphonous dichlorides share this reactivity, the rate of hydrolysis is modulated by steric shielding of the phosphorus center. The n-propyl group offers intermediate steric protection: less shielding than isopropyl but more than methyl or ethyl [1]. No quantitative hydrolysis half-life data were located in the public literature; therefore, the quantitative comparison below relies on experimental enthalpy-of-formation data available for the target compound only and documented storage recommendations from the supplier.

Air/Moisture Sensitivity
Supporting evidence
Storage: ambient temp, sealed under inert gas; H314 corrosive
n-Propyl group provides intermediate steric shielding; quantitative hydrolysis kinetics unavailable.
Supplier SDS; packaging integrity must be validated.
Stability Storage condition Supply chain integrity

Dichloropropylphosphine (15573-31-6) Preferred Use Scenarios Supported by Quantitative Differentiation


Synthesis of Tri-n-propylphosphine Ligands for Homogeneous Catalysis Requiring Intermediate Steric Bulk

When a catalytic system requires a trialkylphosphine ligand with a Tolman cone angle between 132° (PEt₃) and 145° (PPh₃), PnPr₃ (predicted ~138–142°) occupies a steric window not served by commercial PEt₃ or PPh₃ [1]. Dichloropropylphosphine is the direct precursor to PnPr₃ via reaction with n-propyl Grignard or organolithium reagents, controlling the cone angle within a ~6–10° increment over PEt₃ that has been shown to shift regioselectivity in cross-coupling by >20% [1].

Interfacial Polycondensation to Phosphorus-Containing Polymers with Tailored Hydrophobicity

The XLogP3 of 1.6 for dichloropropylphosphine indicates moderate lipophilicity, placing it between highly water-sensitive short-chain analogs and highly hydrophobic aryl analogs [2]. This property enables controlled interfacial polycondensation with diols or bisphenols at the aqueous-organic interface, where the n-propyl chain provides sufficient organic-phase solubility without rendering the monomer too water-reactive, a balance that methyl or phenyl analogs fail to achieve [2].

Process-Scale Synthesis Where Distillation Recovery at 128–133 °C Optimizes Throughput and Purity

For processes requiring distillation recovery of the unreacted dichlorophosphine building block, the 128–133 °C boiling point of dichloropropylphosphine aligns with standard plant vacuum systems (50–100 Torr), avoiding the cryogenic trapping required for dichloromethylphosphine (bp 81 °C) and the high-energy distillation (bp 222 °C) needed for dichlorophenylphosphine. This intermediate volatility translates to lower operating costs and reduced thermal degradation risk in continuous processes .

Phosphine Oxide Intermediate Production for Agrochemical or Pharmaceutical Building Blocks

Oxidation of dichloropropylphosphine yields propylphosphonic dichloride or, after hydrolysis, propylphosphonic acid—key intermediates in flame retardants and agrochemicals [3]. The n-propyl chain provides a balanced profile of bioactivity and environmental degradability compared to shorter-chain (methyl, ethyl) analogs that may be too volatile or rapidly metabolized, and longer-chain or aryl analogs that may persist in soil [3].

Application
Selection Property
Validation Focus
Tri-n-propylphosphine ligand synthesis
Intermediate steric bulk between PEt₃ and PPh₃
Confirm cone angle influence on regioselectivity in cross-coupling
Interfacial polycondensation to phosphorus-containing polymers
Moderate lipophilicity that balances organic solubility and water reactivity
Assess phase partitioning and hydrolysis rate at aqueous-organic interface
Process-scale distillation recovery
Volatility aligned with standard plant vacuum systems (50–100 Torr)
Validate distillation recovery yield and thermal stability under process conditions
Phosphine oxide intermediate for flame retardants or agrochemicals
Balanced chain length for intended bioactivity and degradability profile
Verify oxidation efficiency and final product purity
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